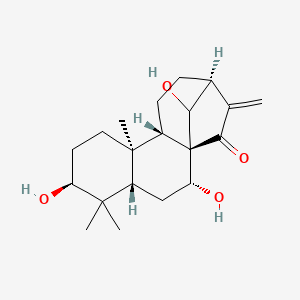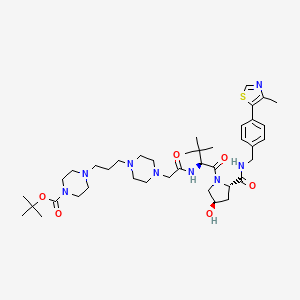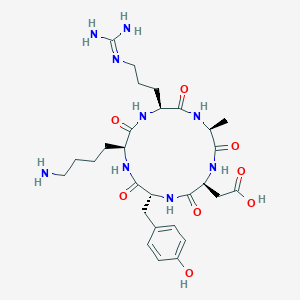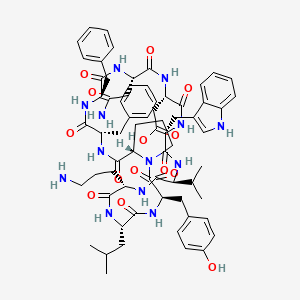
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a pentyl-dihydroindol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antioxidant properties, making it a candidate for further studies in cellular protection and aging.
Medicine: Preliminary research suggests that it may have therapeutic potential due to its ability to interact with specific biological targets, possibly offering benefits in treating certain diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes[][3].
作用机制
The mechanism of action of 5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, offering potential therapeutic benefits.
Signal Modulation: The compound can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis[][4].
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Coumarin: Another chromen-4-one derivative with various biological activities.
Indole-3-acetic acid: An indole derivative with significant biological relevance in plants.
Uniqueness
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one stands out due to its unique combination of a chromen-4-one core and a pentyl-dihydroindol group, which imparts distinct chemical and biological properties.
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one |
InChI |
InChI=1S/C22H23NO4/c1-2-3-6-9-23-13-16(15-7-4-5-8-17(15)23)20-12-19(26)22-18(25)10-14(24)11-21(22)27-20/h4-5,7-8,10-12,16,24-25H,2-3,6,9,13H2,1H3 |
InChI 键 |
LLXJIEOEJKFWFO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CC(C2=CC=CC=C21)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)



